molecular formula C5H14N2 B14665049 (2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine CAS No. 39237-60-0

(2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine

Cat. No.: B14665049
CAS No.: 39237-60-0
M. Wt: 102.18 g/mol
InChI Key: RDHNFSNXWLWMIX-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine: is an organic compound with the molecular formula C5H14N2 It is a chiral diamine, meaning it has two amine groups attached to a carbon chain and exists in two enantiomeric forms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable starting material, such as ®-2-amino-1-propanol.

    Methylation: The primary amine group is methylated using a methylating agent like methyl iodide (CH~3~I) in the presence of a base such as sodium hydroxide (NaOH).

    Protection and Deprotection: The secondary amine group may be protected using a protecting group like Boc (tert-butoxycarbonyl) to prevent unwanted reactions during subsequent steps. After the desired transformations, the protecting group is removed under acidic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale methylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for protection and deprotection steps can also enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Halogenated compounds (e.g., alkyl halides) in the presence of a base.

Major Products:

    Oxidation: Imines, oximes.

    Reduction: Primary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

Chemistry:

    Catalysis: (2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.

    Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Pharmaceuticals: It is explored for its potential use in drug development, particularly in the synthesis of chiral drugs.

Industry:

    Materials Science: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, inhibiting or modulating the activity of these targets. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction.

Comparison with Similar Compounds

    (2S)-N~1~,N~2~-Dimethylpropane-1,2-diamine: The enantiomer of the compound, with similar chemical properties but different biological activities.

    N,N-Dimethyl-1,2-ethanediamine: A structurally similar compound with a shorter carbon chain.

    N,N-Dimethyl-1,3-propanediamine: A compound with a similar structure but different chain length.

Uniqueness:

    Chirality: The (2R) configuration provides unique interactions with chiral environments, making it valuable in asymmetric synthesis.

    Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.

Properties

CAS No.

39237-60-0

Molecular Formula

C5H14N2

Molecular Weight

102.18 g/mol

IUPAC Name

(2R)-1-N,2-N-dimethylpropane-1,2-diamine

InChI

InChI=1S/C5H14N2/c1-5(7-3)4-6-2/h5-7H,4H2,1-3H3/t5-/m1/s1

InChI Key

RDHNFSNXWLWMIX-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CNC)NC

Canonical SMILES

CC(CNC)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.